molecular formula C14H23BO4 B13928937 2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13928937
M. Wt: 266.14 g/mol
InChI Key: YEEDCWWBZBUQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing spirocyclic compound characterized by a 1,3-dioxaborolane core and a fused 1,4-dioxaspiro[4.5]dec-7-ene system. Its IUPAC name, molecular formula (C₁₄H₂₁BO₃), and molecular weight (248.13 g/mol) are detailed in . The spirocyclic architecture imparts unique steric and electronic properties, making it valuable in cross-coupling reactions and transmetalation processes. For instance, highlights its use as an intermediate in catalytic transformations, where it facilitates group-selective transmetalation to generate bifunctional boronates .

The compound’s synthesis typically involves palladium-catalyzed borylation or spirocyclization strategies, as inferred from analogous procedures in and . Its stability under ambient conditions (e.g., storage as a white solid) and compatibility with chromatographic purification further enhance its utility in organic synthesis .

Properties

Molecular Formula

C14H23BO4

Molecular Weight

266.14 g/mol

IUPAC Name

2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H23BO4/c1-12(2)13(3,4)19-15(18-12)11-5-7-14(8-6-11)9-16-10-17-14/h5H,6-10H2,1-4H3

InChI Key

YEEDCWWBZBUQDT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)COCO3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the formation of the boronate ester on the spirocyclic scaffold. The key synthetic step is the borylation of the corresponding spirocyclic vinyl or aryl halide precursor using diboron reagents in the presence of palladium catalysts and bases under inert atmosphere conditions.

Representative Preparation Procedures

Entry Catalyst and Ligand Base Solvent(s) Temperature Time Yield (%) Notes
1 Tetrakis(triphenylphosphine)palladium(0) Cesium fluoride Methanol / 1,2-dimethoxyethane 130 °C (microwave) 15 min Not specified Microwave irradiation, degassed, followed by silica chromatography purification
2 Tetrakis(triphenylphosphine)palladium(0) Sodium carbonate (2M aqueous) 1,4-Dioxane / Water 100 °C (reflux) 24 h Not specified Inert atmosphere, argon bubbled, extraction and TLC purification
3 Tetrakis(triphenylphosphine)palladium(0) Sodium carbonate (2M aqueous) 1,4-Dioxane / Water 80 °C (microwave) 10 h 90% Microwave-assisted Suzuki coupling with aryl bromides, inert atmosphere
4 (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride Cesium carbonate 1,4-Dioxane 70–95 °C 2–5 h 39.8–76% Conventional heating, inert atmosphere, column chromatography purification
5 Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 Potassium carbonate 1,4-Dioxane / Water 100 °C 2 h 82% Inert atmosphere, silica gel chromatography purification

Detailed Experimental Notes

  • Catalysts: The palladium catalysts used include tetrakis(triphenylphosphine)palladium(0) and palladium complexes with 1,1'-bis(diphenylphosphino)ferrocene ligands, which facilitate efficient borylation and cross-coupling.

  • Bases: Cesium fluoride, cesium carbonate, potassium carbonate, and sodium carbonate are employed to activate the diboron reagent and neutralize acidic by-products.

  • Solvents: Mixtures of 1,4-dioxane with water or methanol with 1,2-dimethoxyethane are common, providing a balance between solubility and reaction kinetics.

  • Temperature and Time: Reactions are typically conducted at elevated temperatures (70–130 °C), with microwave irradiation significantly reducing reaction times (minutes to hours) compared to conventional reflux (up to 24 hours).

  • Atmosphere: An inert atmosphere

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, esters, and other boron-containing compounds that retain the spirocyclic structure.

Scientific Research Applications

2-(1,3-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron-containing functional groups. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The spirocyclic structure also contributes to its stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, which vary in substituents and ring systems. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity Source
2-(1,3-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₂₁BO₃ 248.13 Spiro[4.5]decene ring Transmetalation, catalytic coupling
4,4,5,5-Tetramethyl-2-spiro[2.5]oct-5-en-6-yl-1,3,2-dioxaborolane C₁₄H₂₃BO₂ 234.15 Smaller spiro[2.5]octene ring Not explicitly reported
2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₅H₂₅BO₄ 280.17 Extended spiro system with dioxaspiro moiety Synthetic intermediate
2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₂₀H₂₈BO₄ 359.25 Aryl substituents with cyclopropylmethoxy Potential pharmaceutical applications

Key Observations:

  • Electronic Effects: Substituents like the dioxaspiro moiety (in ) or electron-withdrawing groups (e.g., in arylboronates from ) modulate Lewis acidity, affecting boronation efficiency .

Industrial and Practical Considerations

  • Availability and Cost: lists the target compound’s pricing (e.g., 100 g for €419), making it cost-competitive with simpler dioxaborolanes like MesBpin (2-(2,4,6-trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
  • Stability: Enol borates with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are notably stable (), suggesting the target compound’s robustness in storage and reaction conditions .

Biological Activity

2-(1,3-Dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 680596-79-6) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic framework and dioxaborolane moiety. Its molecular formula is C14H23BO4C_{14}H_{23}BO_{4} with a molecular weight of 266.14 g/mol. The melting point is reported to be between 60°C and 72°C, indicating its solid-state at room temperature .

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant findings:

Antimicrobial Activity

Studies have indicated that derivatives of dioxaborolanes exhibit antimicrobial properties. While specific data on the compound's efficacy against various pathogens is limited, related compounds have shown effectiveness against bacteria and fungi, suggesting potential for broader antimicrobial applications .

Anti-inflammatory Properties

There is emerging evidence that dioxaborolane compounds can modulate inflammatory pathways. For instance, some studies have indicated that these compounds may inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that related dioxaborolane compounds can inhibit cell proliferation in certain cancer cell lines. This suggests potential antitumor activity; however, specific studies on 2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are required to confirm these effects.
  • Mechanistic Insights : Research has explored the mechanisms by which dioxaborolanes exert their biological effects. The inhibition of specific enzymes involved in metabolic pathways has been proposed as a mechanism for their anti-inflammatory and anticancer activities .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential effectiveness against bacteria and fungi
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorInhibition of cancer cell proliferation (related compounds)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or through boronic esterification of spirocyclic diols. Key steps include:

  • Use of pinacol boronic esters (e.g., pinacolborane) to introduce the dioxaborolane moiety .
  • Cyclocondensation of 1,3-diols with boronic acids under anhydrous conditions .
  • Optimal yields (>70%) are achieved under inert atmospheres (argon/nitrogen) with Pd catalysts (e.g., Pd(PPh₃)₄) and mild heating (60–80°C) .
    • Critical Parameters : Moisture sensitivity of boronic esters necessitates strict anhydrous protocols.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the spirocyclic dioxaspiro moiety (δ 1.2–1.5 ppm for methyl groups; δ 4.5–5.5 ppm for ene protons) .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 280.17 (C₁₅H₂₅BO₄) with >95% purity using C18 reverse-phase columns .
  • X-Ray Crystallography : Resolve steric effects of the tetramethyl groups and spirocyclic geometry (bond angles: 109.5° for B-O bonds) .

Advanced Research Questions

Q. How can steric and electronic effects of the spirocyclic structure impact reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The spiro[4.5]decene system introduces rigidity, reducing accessibility to the boron center. This slows transmetallation in Suzuki reactions but improves selectivity for bulky substrates .
  • Electronic Effects : Electron-withdrawing dioxaspiro groups stabilize the boronate intermediate, favoring aryl-aryl couplings over alkylations.
  • Experimental Design : Compare turnover numbers (TONs) with/without spirocyclic modifications using kinetic studies (e.g., UV-Vis monitoring) .

Q. How to resolve contradictions in reported reaction yields when using different catalysts or solvents?

  • Methodological Answer :

  • Case Study : Yields vary from 50% (THF) to 85% (DME) due to solvent coordination effects on Pd intermediates .
  • Data Analysis :
SolventPd CatalystYield (%)Reference
THFPd(PPh₃)₄50
DMEPd(dba)₂85
  • Resolution : Use linear free-energy relationships (LFERs) to correlate solvent polarity with catalytic activity.

Q. What theoretical frameworks explain the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • Molecular Orbital Theory : The dioxaborolane ring’s LUMO energy (-1.8 eV) indicates susceptibility to hydrolysis, mitigated by electron-donating methyl groups .
  • Kinetic Studies : Half-life (t₁/₂) in pH 7 buffer: >24 hrs; in pH 10: 3 hrs. Data align with DFT-calculated B-O bond dissociation energies (75 kcal/mol) .

Experimental Design & Data Analysis

Design an experiment to optimize the compound’s stability for long-term storage in solution.

  • Methodology :

  • Variables : Solvent (toluene vs. DCM), temperature (-20°C vs. 4°C), and stabilizers (BHT vs. none).
  • Metrics : Monitor boron content via ICP-MS and degradation byproducts via GC-MS over 6 months .
    • Expected Outcome : Toluene at -20°C with 0.1% BHT preserves >90% integrity .

Q. How to validate the compound’s role in photoinduced electron-transfer reactions?

  • Methodological Answer :

  • Techniques : Use time-resolved fluorescence quenching to measure electron-transfer rates (kET) with anthracene as a donor.
  • Data Interpretation : A kET of 1.2 × 10⁹ s⁻¹ confirms efficient π-conjugation through the spirocyclic system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.